molecular formula C18H27FN4O B2566122 N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide CAS No. 439121-35-4

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide

Cat. No.: B2566122
CAS No.: 439121-35-4
M. Wt: 334.439
InChI Key: DHQBVIOPDNNVIO-UHFFFAOYSA-N
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Description

N-[3-Fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide is a synthetic acetamide derivative characterized by a fluorinated phenyl ring substituted with a 4-methylpiperazine moiety and a piperidine-linked acetamide group. This structure combines elements known to influence pharmacokinetics and target interactions in medicinal chemistry. Such compounds are often explored for central nervous system (CNS) or antimicrobial applications due to their structural resemblance to pharmacologically active agents like linezolid, an oxazolidinone antibiotic .

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN4O/c1-21-9-11-23(12-10-21)17-6-5-15(13-16(17)19)20-18(24)14-22-7-3-2-4-8-22/h5-6,13H,2-4,7-12,14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQBVIOPDNNVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide typically involves multiple steps. One common route starts with the fluorination of a phenyl ring, followed by the introduction of the piperidinoacetamide group through amide bond formation. The methylpiperazino group is then added via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Amide Bond Formation

The amide bond is formed via a coupling reaction between the carboxylic acid derivative (piperidinoacetamide) and the amine-containing phenyl group. This typically involves:

  • Activation of the carboxylic acid using carbodiimides (e.g., EDC) or mixed anhydrides.

  • Nucleophilic attack by the amine group on the activated carbonyl carbon.

Fluorination

The fluorination step likely occurs via electrophilic aromatic substitution or nucleophilic aromatic substitution , depending on the precursor. Fluorinating agents such as N-fluoropyridinium triflate are commonly employed for this purpose.

Key Reagents and Reaction Conditions

Reagent Purpose Conditions
EDC/HATUCoupling agent for amide bond formationRoom temperature, DMF, or dichloromethane
N-fluoropyridinium triflateFluorinationElevated temperatures, inert atmosphere
Tin(II) chloride dihydrateReduction (if applicable)80°C in dimethylformamide
Palladium catalysts (e.g., Pd/C)HydrogenationControlled pressure and temperature

Purification and Characterization

  • Purification : Column chromatography (silica gel) or recrystallization (e.g., ethyl acetate/chloroform).

  • Characterization :

    • NMR : Confirms amide bond and aromatic fluorination.

    • IR : Identifies carbonyl (amide) and C-F stretches.

    • Mass spectrometry : Verifies molecular weight (334.4 g/mol) .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs to N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of piperidine and piperazine can inhibit cell proliferation in various cancer cell lines. The presence of the fluorine atom and the piperazine moiety is believed to enhance the interaction with biological targets, potentially leading to improved efficacy against tumors .

Antitubercular Activity

Compounds structurally related to this compound have been evaluated for their antitubercular properties. A study reported that certain derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to established antitubercular agents . This suggests that modifications to the piperidinoacetamide structure could yield effective treatments for tuberculosis.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. Researchers have explored various synthetic routes to optimize yield and purity, leading to the development of analogs with enhanced biological activity .

Case Study 1: Anticancer Activity

In a study examining a series of piperazine derivatives, one compound similar to this compound showed a growth inhibition rate of over 80% against several cancer cell lines, including ovarian and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Antitubercular Screening

Another study focused on screening a library of piperidine derivatives for antitubercular activity. The compound exhibited MIC values as low as 4 μg/mL against M. tuberculosis strains, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Piperazine Substituents

  • N-[3-Fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide (): Key Difference: The methyl group on the piperazine ring in the target compound is replaced with a phenyl group. This substitution may alter binding affinity to targets like serotonin or dopamine receptors, which are sensitive to aromatic interactions .
  • 2-(4-Benzhydrylpiperazin-1-yl)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide (): Key Difference: Incorporates a benzhydryl (diphenylmethyl) group on the piperazine. Impact: The bulky benzhydryl group may sterically hinder receptor binding but improve metabolic stability by shielding hydrolysis-prone sites.

Oxazolidinone Derivatives: Linezolid

  • Linezolid ():
    • Structure : (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide.
    • Comparison :
  • The oxazolidinone ring in linezolid is absent in the target compound, which instead features a piperidine-acetamide chain.
  • Linezolid’s morpholine ring enhances solubility compared to the methylpiperazine in the target compound. Pharmacological Relevance: Linezolid’s oxazolidinone core is critical for bacterial protein synthesis inhibition. The absence of this ring in the target compound suggests divergent mechanisms, though both share fluorophenyl motifs linked to antimicrobial scaffolds .

Halogen-Substituted Analogues

  • 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide ():
    • Key Difference : Substitutes the 3-fluorophenyl group with 4-fluorophenyl and adds a 3-chlorophenyl on the piperazine.
    • Impact : Chlorine’s electronegativity and larger atomic radius may alter electronic distribution and steric interactions compared to fluorine. Such modifications are often explored to optimize selectivity in serotonin receptor ligands .

Spirocyclic and Alkyne-Modified Derivatives

  • N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (): Key Difference: Features a spirocyclic diazaspirodecane system. This structural motif is prevalent in protease inhibitors and kinase modulators .
  • N-(3-(3-[4-(4-Fluorophenyl)piperazino]-1-propynyl)phenyl)acetamide (): Key Difference: Includes a propynyl linker between the phenyl and piperazine groups. Impact: The alkyne spacer may enhance π-π stacking interactions or serve as a metabolic liability due to oxidative susceptibility. Such linkers are explored in kinase inhibitors to optimize binding pocket interactions .

Data Tables

Compound Name Molecular Formula Molecular Weight Key Structural Features Evidence Source
N-[3-Fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide C₁₈H₂₆FN₅O 363.44 3-Fluoro, 4-methylpiperazine, piperidine-acetamide
N-[3-Fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide C₂₂H₂₆FN₅O 411.48 4-Phenylpiperazine
Linezolid C₁₆H₂₀FN₃O₄ 337.35 Oxazolidinone, morpholine
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide C₁₈H₁₉ClFN₃O 347.81 3-Chlorophenyl, 4-fluorophenyl

Research Findings and Pharmacological Implications

  • Structural Activity Relationships (SAR) :

    • Fluorine and chloro substituents on aromatic rings enhance metabolic stability and receptor affinity but may increase toxicity risks .
    • Methylpiperazine improves solubility over phenylpiperazine, favoring systemic distribution .
    • Piperidine-acetamide chains, as seen in the target compound, are associated with CNS activity due to their resemblance to neurotransmitter scaffolds .
  • Antimicrobial Potential: While linezolid’s oxazolidinone ring is essential for bacterial ribosome binding, the target compound’s piperidine-acetamide moiety may target alternative pathways, such as bacterial efflux pumps or fungal enzymes .
  • Synthetic Feasibility: Compounds with spirocyclic or alkyne-modified structures (–7) are synthetically challenging but offer avenues for patentability and novel target engagement .

Biological Activity

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, chemical properties, and relevant research findings.

  • Molecular Formula : C18H27FN4O
  • Molecular Weight : 334.43 g/mol
  • CAS Number : 439121-35-4
  • Boiling Point : 503.4 ± 50.0 °C (predicted)
  • Density : 1.179 ± 0.06 g/cm³ (predicted)
  • pKa : 13.67 ± 0.70 (predicted) .

This compound exhibits its biological effects primarily through interaction with various neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. The presence of the piperazine and piperidine moieties suggests potential activity as a central nervous system agent, possibly influencing mood and anxiety disorders.

Antidepressant Effects

Research has indicated that compounds with similar structures may exhibit antidepressant-like effects. For instance, studies involving derivatives of piperazine have shown significant activity in animal models of depression by enhancing serotonergic transmission .

Analgesic Properties

In pain models, related compounds have demonstrated analgesic effects, likely through modulation of pain pathways involving opioid receptors and inflammatory mediators . This suggests that this compound could also possess analgesic properties.

Case Studies and Research Findings

  • Case Study on Neurotransmitter Modulation :
    • A study on similar piperazine derivatives showed enhanced binding affinity for serotonin receptors, indicating potential use as an antidepressant .
    • The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
  • In Vivo Studies :
    • Animal studies have demonstrated that modifications in the piperazine structure can lead to varied pharmacological profiles, impacting efficacy and safety .
    • Behavioral assays indicated significant reductions in anxiety-like behaviors when tested in rodent models, comparable to established anxiolytic drugs.

Data Table: Biological Activity Summary

PropertyFinding
Antidepressant ActivityPositive modulation of serotonergic activity
Analgesic PotentialEvidence of pain relief in animal models
Neurotransmitter InteractionHigh affinity for serotonin and dopamine receptors
Safety ProfilePredicted low toxicity based on structure–activity relationship

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving coupling of piperidine derivatives with fluorophenyl intermediates. For example, intermediates like 4-(4-methylpiperazino)-3-fluoroaniline can be reacted with 2-piperidinoacetyl chloride under inert conditions. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures >95% purity . Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Methodology :

  • Structural confirmation : X-ray crystallography (for single-crystal analysis) and 2D NMR (COSY, HSQC) resolve stereochemical ambiguities .
  • Physicochemical profiling : LogP (octanol-water partition coefficient) via shake-flask method; pKa determination using potentiometric titration .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring degradation products .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to mitigate hygroscopicity. For handling, employ gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., cell lines, incubation times). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Structural analogs : Compare with derivatives (e.g., 4-methylpiperazine vs. piperidine substitutions) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

  • Methodology :

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., fluorine at position 3 vs. 4; piperazinyl vs. morpholinyl groups) .
  • In silico docking : Use AutoDock Vina to predict binding affinities to off-targets (e.g., dopamine D3 vs. D2 receptors) .
  • Selectivity profiling : Screen against panels of 50+ kinases or GPCRs to identify cross-reactivity .

Q. What computational approaches are effective in predicting metabolic pathways and toxicity?

  • Methodology :

  • Metabolism prediction : Use Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., N-dealkylation of the piperazine ring) .
  • Toxicophore mapping : Apply Derek Nexus to flag structural alerts (e.g., Michael acceptors, quinone-like motifs) .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Data Analysis and Experimental Design

Q. How can researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?

  • Methodology :

  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t1/2 in rodent models.
  • Mechanistic modeling : Apply PK/PD models (e.g., Emax models) to correlate plasma concentration with target occupancy .
  • Species scaling : Adjust doses between mice and humans using allometric scaling (e.g., body surface area) .

Q. What statistical methods are suitable for analyzing high-throughput screening data involving this compound?

  • Methodology :

  • Z-score normalization : Identify hits with activity >3 SD from the mean.
  • False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to multiwell plate data .
  • Machine learning : Train random forest classifiers to prioritize analogs with desired bioactivity .

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